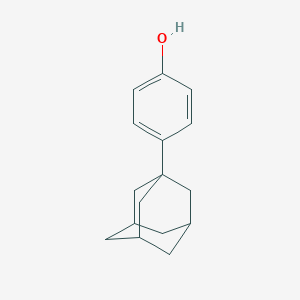
5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one, also known as EMDO, is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicine. EMDO belongs to the class of pyranones and is a derivative of coumarin. It has been studied for its various biochemical and physiological effects, making it a promising candidate for future research.
Mécanisme D'action
The exact mechanism of action of 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one has also been found to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has been found to have anti-viral effects by inhibiting the replication of viruses such as HIV and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized, making it readily available for research. It has also been found to have low toxicity, making it a safe compound to work with. However, one limitation of 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different biological systems.
Orientations Futures
There are several future directions for research on 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one. One potential area of research is the development of 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one-based drugs for the treatment of cancer and viral infections. Another area of research is the elucidation of the mechanism of action of 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one, which could lead to a better understanding of its effects on different biological systems. Additionally, further research could be done to investigate the potential side effects of 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one and to optimize its synthesis for use in large-scale production.
Méthodes De Synthèse
The synthesis of 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one involves a multi-step process that includes the condensation of 4-hydroxycoumarin with ethyl acetoacetate, followed by the addition of methyl iodide and sodium ethoxide. This is then subjected to a series of reactions, resulting in the formation of 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one.
Applications De Recherche Scientifique
5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one has been studied extensively for its potential applications in the field of medicine. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. It has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus, making it a potential treatment for viral infections.
Propriétés
Numéro CAS |
122800-87-7 |
|---|---|
Nom du produit |
5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one |
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
5-ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one |
InChI |
InChI=1S/C10H16O4/c1-5-13-7-6-10(2,3)9(12-4)14-8(7)11/h6,9H,5H2,1-4H3 |
Clé InChI |
TYVFMXAHCAEEPF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(C(OC1=O)OC)(C)C |
SMILES canonique |
CCOC1=CC(C(OC1=O)OC)(C)C |
Synonymes |
2H-Pyran-2-one,3-ethoxy-5,6-dihydro-6-methoxy-5,5-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



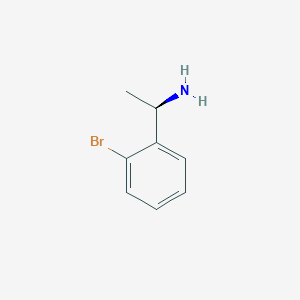
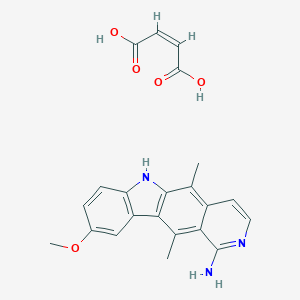
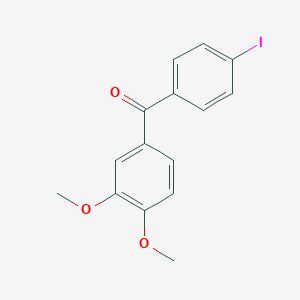
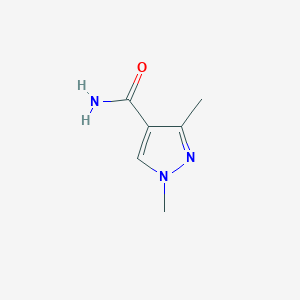
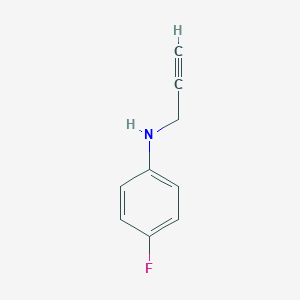
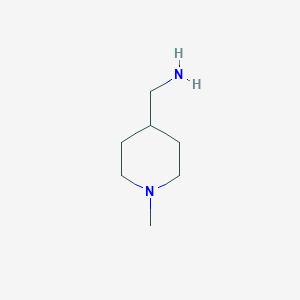
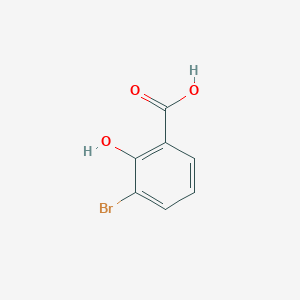
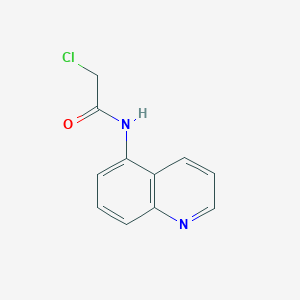
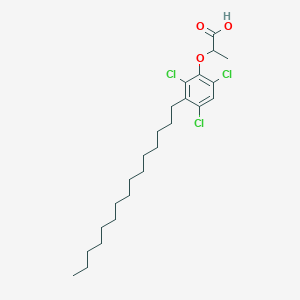
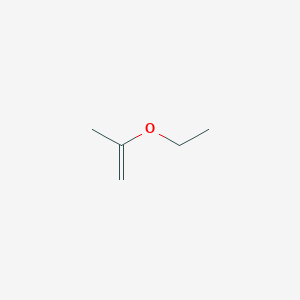
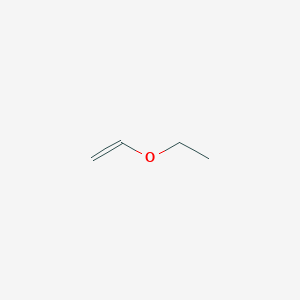
![Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B49140.png)
![[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate](/img/structure/B49142.png)
